Cas no 17630-96-5 (5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one)

5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-4,7-diphenyl-benzo[1,3]oxathiol-2-one
- 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one
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- インチ: 1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H
- InChIKey: QKVXMISXLDGGDN-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C3=CC=CC=C3)C=C(O)C(C3=CC=CC=C3)=C2SC1=O
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3077-1576-30mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-4mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-50mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-10μmol |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-40mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-75mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-5μmol |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-5mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-25mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3077-1576-15mg |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one |
17630-96-5 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-oneに関する追加情報
5-Hydroxy-4,7-Diphenyl-2H-1,3-Benzoxathiol-2-One (CAS No. 17630-96-5): An Overview of Its Structure, Properties, and Applications
5-Hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one (CAS No. 17630-96-5) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of benzoxathioles, which are characterized by a six-membered ring containing an oxygen and a sulfur atom. The presence of the hydroxyl group and the diphenyl substituents imparts distinct chemical and physical properties to this molecule.
The molecular formula of 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one is C18H14O3S, with a molecular weight of approximately 306.36 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be a consideration in its application in aqueous environments.
The structural features of 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one have been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular conformation and electronic properties of the compound. The hydroxyl group at the 5-position plays a crucial role in its reactivity and biological activity, while the diphenyl substituents enhance its lipophilicity and stability.
In recent years, 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one has been investigated for its potential therapeutic applications. One area of interest is its antioxidant properties. Research has shown that this compound exhibits strong antioxidant activity, which can be attributed to the presence of the hydroxyl group and the aromatic rings. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Beyond its antioxidant properties, 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have potential as an anti-inflammatory agent for treating conditions like arthritis and inflammatory bowel disease.
The cytotoxic activity of 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one has also been evaluated against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain types of cancer cells, particularly those derived from breast and colon cancers. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets and pathways involved in this process.
In addition to its biological activities, 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one has been synthesized using various methods. One common approach involves the reaction of 4,7-diphenylbenzoxazole with sulfuric acid to form the corresponding thione derivative. Subsequent hydrolysis yields the desired product. Alternative synthetic routes have also been developed to improve yield and purity, making it more accessible for large-scale production.
The stability of 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one under different conditions has been another focus of research. Studies have shown that it is stable under neutral pH conditions but can undergo degradation in strongly acidic or basic environments. Proper storage conditions are essential to maintain its integrity and efficacy over time.
In conclusion, 5-hydroxy-4,7-diphenyl-2H-1,3-benzoxathiol-2-one (CAS No. 17630-96-5) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features contribute to its diverse biological activities, including antioxidant and anti-inflammatory properties as well as cytotoxic effects against cancer cells. Ongoing research continues to explore new avenues for its use in therapeutic settings.
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